N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a benzamide derivative characterized by a 4-(pyrrolidine-1-sulfonyl) substituent on the benzamide core and a [4-(2-methoxyphenyl)oxan-4-yl]methyl group attached to the amide nitrogen. The pyrrolidine sulfonyl group contributes to electronic effects and hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-30-22-7-3-2-6-21(22)24(12-16-31-17-13-24)18-25-23(27)19-8-10-20(11-9-19)32(28,29)26-14-4-5-15-26/h2-3,6-11H,4-5,12-18H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBCYLVRHSYTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Oxan ring : A tetrahydrofuran derivative contributing to its unique chemical properties.
- Pyrrolidine sulfonamide : Implicated in various biological activities, especially in enzyme inhibition.
Research indicates that compounds similar to this compound often exhibit significant biological activities through various mechanisms, including:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions like hypertension and bacterial infections.
- Antiproliferative Activity : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines, suggesting potential use in oncology.
- Antimicrobial Activity : The presence of the pyrrolidine ring has been associated with antibacterial properties.
Anticancer Properties
In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.23–0.29 µM against heparanase, an enzyme implicated in tumor metastasis .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The sulfonamide group is particularly noted for its role in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease and other cognitive disorders .
Study 1: Anticancer Activity
A study published in 2020 synthesized a series of compounds related to pyrrolidine derivatives and evaluated their anticancer activity. The results indicated that several compounds exhibited significant antiproliferative effects against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Screening
In another study focusing on the antimicrobial properties of pyrrolidine derivatives, this compound was tested against a panel of bacterial strains. The compound showed promising results, particularly against gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Data Summary Table
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Backbone and Substituent Variations
- Piperazine vs. Oxan-4-yl Groups : Compounds like N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () utilize a piperazine ring, which adopts a chair conformation and facilitates interactions with serotonin receptors. In contrast, the oxan-4-yl group in the target compound may confer greater metabolic stability due to reduced amine reactivity .
- Pyrrolidine sulfonyl groups are less polar than pyrimidinyl sulfamoyl groups, which could enhance blood-brain barrier penetration .
Research Findings and Data
Table 2: Comparative Pharmacological and Physical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
